REACTION_CXSMILES
|
C([O:4][CH2:5][CH3:6])(=O)C.[C:7]([C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1)#[N:8].C[Si]([N-][Si](C)(C)C)(C)C.[K+].[CH3:25][S:26]N=C=O.IC.[CH3:32][N:33]([CH3:36])C=O>>[CH3:32][N:33]1[C:5](=[O:4])[CH:6]=[C:7]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:8]=[C:36]1[S:26][CH3:25] |f:2.3|
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Name
|
|
Quantity
|
58 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
|
62.4 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=CC=NC=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
78.9 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Name
|
Methylthioisocyanate
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
CSN=C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
37.6 mL
|
Type
|
reactant
|
Smiles
|
IC
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The dark red solution was stirred for 60 min at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2-liter 3-neck round bottom flask equipped with a nitrogen line, mechanical stirrer, and a wet ice bath
|
Type
|
WAIT
|
Details
|
After 10 min a precipitate appeared
|
Duration
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10 min
|
Type
|
STIRRING
|
Details
|
The reaction was mechanically stirred at 0° C. for 90 min
|
Duration
|
90 min
|
Type
|
DISSOLUTION
|
Details
|
The precipitate dissolved during the addition
|
Type
|
CUSTOM
|
Details
|
The mechanical stirrer was removed
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
then washed with water, 100 mL cold ethanol, and 100 mL diethylether
|
Type
|
CUSTOM
|
Details
|
dried for 3 days
|
Duration
|
3 d
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
CN1C(=NC(=CC1=O)C1=CC=NC=C1)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |